Cas no 2770359-19-6 (1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)

1-Amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride is a synthetic organic compound featuring a cyclobutane core functionalized with an amino group and a carboxamide linkage to a pyrazole moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The structural combination of a rigid cyclobutane ring and a heterocyclic pyrazole group offers potential for selective binding interactions, particularly in medicinal chemistry for targeting specific biological pathways. This compound is valued for its versatility as a building block in drug discovery, enabling the exploration of novel therapeutic agents. High-purity synthesis ensures consistency for experimental use.
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride structure
2770359-19-6 structure
Product name:1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
CAS No:2770359-19-6
MF:C8H13ClN4O
Molecular Weight:216.668020009995
CID:6583944
PubChem ID:165469821

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
    • EN300-37399973
    • 2770359-19-6
    • インチ: 1S/C8H12N4O.ClH/c9-8(2-1-3-8)7(13)12-6-4-10-11-5-6;/h4-5H,1-3,9H2,(H,10,11)(H,12,13);1H
    • InChIKey: BWIYYINPYHXUBK-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1(CCC1)N)NC1C=NNC=1

計算された属性

  • 精确分子量: 216.0777887g/mol
  • 同位素质量: 216.0777887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.8Ų

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37399973-0.1g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
0.1g
$337.0 2023-06-06
Enamine
EN300-37399973-0.05g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
0.05g
$226.0 2023-06-06
1PlusChem
1P0291YR-100mg
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamidehydrochloride
2770359-19-6 95%
100mg
$479.00 2024-05-07
1PlusChem
1P0291YR-50mg
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamidehydrochloride
2770359-19-6 95%
50mg
$332.00 2024-05-07
Enamine
EN300-37399973-2.5g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
2.5g
$1903.0 2023-06-06
Enamine
EN300-37399973-0.5g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
0.5g
$758.0 2023-06-06
Enamine
EN300-37399973-0.25g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
0.25g
$481.0 2023-06-06
Enamine
EN300-37399973-10.0g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
10g
$4176.0 2023-06-06
Enamine
EN300-37399973-1.0g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
1g
$971.0 2023-06-06
Enamine
EN300-37399973-5.0g
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
2770359-19-6 95%
5g
$2816.0 2023-06-06

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride 関連文献

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochlorideに関する追加情報

Introduction to 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride (CAS No. 2770359-19-6)

The compound 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride, identified by its CAS number 2770359-19-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both a cyclobutane ring and a pyrazole moiety in its structure imparts distinct chemical and pharmacological properties, making it a promising candidate for further exploration.

At the core of understanding this compound lies its molecular architecture. The 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride structure combines a cyclobutane ring with a pyrazole substituent, creating a scaffold that is both rigid and flexible. This dual functionality allows for diverse interactions with biological targets, which is a critical factor in the design of novel therapeutic agents. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various biochemical assays and preclinical studies.

Recent research in the field of cheminformatics has highlighted the importance of heterocyclic compounds in drug development. The pyrazole moiety, in particular, is well-documented for its role as a pharmacophore in numerous bioactive molecules. Studies have demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this moiety into the 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride structure may contribute to its potential therapeutic efficacy.

The cyclobutane ring further enhances the complexity of this compound. Cycloalkylamides are known to exhibit favorable pharmacokinetic profiles due to their stability and reduced metabolic susceptibility. This structural feature may contribute to the prolonged half-life and improved bioavailability of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride, making it an attractive candidate for clinical development. Additionally, the amide linkage provides a site for further chemical modification, allowing researchers to fine-tune the properties of the compound for specific applications.

In vitro studies have begun to uncover the mechanistic aspects of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride. Initial investigations suggest that this compound interacts with several key biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary data indicate that it may modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. These findings align with recent trends in drug discovery, where targeted inhibition of specific enzymatic pathways is a primary strategy for developing effective therapeutics.

The synthesis of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride presents an interesting challenge due to its complex structure. Advanced synthetic methodologies have been employed to construct the cyclobutane ring and incorporate the pyrazole moiety efficiently. Techniques such as transition-metal-catalyzed reactions and cross-coupling strategies have been particularly useful in achieving high yields and purity. These synthetic advancements not only facilitate the production of this compound but also provide insights into potential modifications for derivative compounds.

As research progresses, the potential applications of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride are likely to expand beyond initial preclinical findings. Its unique structural features make it suitable for addressing multiple therapeutic areas simultaneously. For example, modifications to the pyrazole substituent could enhance its binding affinity to specific targets, while alterations to the cyclobutane ring might improve metabolic stability. Such flexibility underscores the importance of this compound as a platform for innovative drug design.

The integration of computational chemistry tools has further accelerated the exploration of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride. Molecular modeling techniques have been employed to predict binding interactions with biological targets, providing valuable insights into potential mechanisms of action. These computational studies complement experimental approaches by offering rapid screening capabilities and helping to prioritize compounds for further investigation. The synergy between experimental and computational methods is essential for advancing drug discovery efforts.

Future directions in research on CAS No 2770359-19-6 may include exploring its role in combination therapies. The ability to design molecules that interact with multiple targets simultaneously is increasingly recognized as a key strategy for overcoming treatment resistance and improving patient outcomes. By leveraging the structural versatility of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride, researchers can develop novel cocktails that synergistically enhance therapeutic effects.

In conclusion, CAS No 2770359-19-6, or 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride, represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of functional groups offers multiple avenues for therapeutic intervention, while its well-defined synthetic accessibility supports further exploration. As ongoing research continues to elucidate its biological activities and potential clinical applications, this compound is poised to make significant contributions to modern medicine.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue